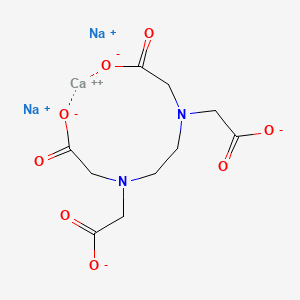
Édétate de calcium disodique
Vue d'ensemble
Description
Edetate calcium disodium, also known as calcium disodium EDTA, is an essential chelating agent used in a variety of scientific research applications. It is a white, crystalline powder that is soluble in water and has a molecular weight of 372.24 g/mol. It is used in the synthesis of certain compounds, in vitro and in vivo experiments, and in the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Traitement de l'intoxication par les métaux lourds
Édétate de calcium disodique: est largement utilisé dans le traitement de l'intoxication par les métaux lourds, en particulier pour le plomb. Il agit comme un agent chélateur, se liant aux métaux lourds dans le sang et permettant leur excrétion du corps. Cette application est essentielle dans les cas d'intoxication au plomb aiguë et chronique, où elle réduit les niveaux de plomb dans le sang et les dépôts mobiles {svg_1}.
Gestion de la calcinosis dystrophique
En recherche médicale, l'édétate de calcium disodique a été évalué pour le traitement local de la calcinosis dystrophique, qui implique le dépôt de cristaux contenant du calcium dans les tissus. Des études ont montré que l'hydroxyapatite, le minéral présent dans ces dépôts, peut être dissoute in vitro en utilisant une dose sûre d'EDTA. Cette découverte ouvre des perspectives pour le développement de traitements pour des affections comme la sclérodermie systémique (SSc) et d'autres maladies auto-immunes du tissu conjonctif {svg_2}.
Utilisation en culture tissulaire
Dans le domaine de la biologie cellulaire, l'édétate de calcium disodique sert d'agent chélateur en culture tissulaire. Il se lie aux ions calcium et empêche la liaison des cadhérines entre les cellules. Ceci est particulièrement utile pour prévenir l'agglutination des cellules en suspension liquide et pour détacher les cellules adhérentes lors du passage {svg_3}.
Applications dans l'industrie alimentaire
This compound: est également utilisé dans l'industrie alimentaire. Il sert d'agent de conservation, de séquestrant, d'agent aromatisant et d'agent de rétention de la couleur. Sa capacité à se lier aux ions métalliques contribue à prévenir la détérioration des produits alimentaires et à maintenir leur qualité au fil du temps {svg_4}.
Mécanisme D'action
The pharmacologic effects of edetate calcium disodium are due to the formation of chelates with divalent and trivalent metals . A stable chelate will form with any metal that has the ability to displace calcium from the molecule, a feature shared by lead, zinc, cadmium, manganese, iron, and mercury .
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Edetate calcium disodium involves the reaction of ethylenediaminetetraacetic acid (EDTA) with calcium hydroxide and sodium hydroxide.", "Starting Materials": [ "Ethylenediaminetetraacetic acid (EDTA)", "Calcium hydroxide", "Sodium hydroxide" ], "Reaction": [ "EDTA is dissolved in water to form a solution.", "Calcium hydroxide is added to the solution, and the mixture is stirred until the calcium hydroxide dissolves.", "Sodium hydroxide is added to the solution to adjust the pH to around 7.5.", "The mixture is heated to around 80-90°C for several hours.", "The solution is then cooled and filtered to remove any precipitates.", "The resulting solution is then treated with activated carbon to remove impurities.", "The solution is then concentrated and crystallized to obtain Edetate calcium disodium." ] } | |
| 62-33-9 | |
Formule moléculaire |
C10H14CaN2Na2O8+2 |
Poids moléculaire |
376.28 g/mol |
Nom IUPAC |
calcium;disodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate |
InChI |
InChI=1S/C10H16N2O8.Ca.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;+2;2*+1/p-2 |
Clé InChI |
SHWNNYZBHZIQQV-UHFFFAOYSA-L |
Impuretés |
Salts of NTA, N-(carboxymethyl) glycine, and of glycine ... Glycolic acid salts are formed from the reaction of sodium cyanide and formaldehyde. Very small amounts of the impurity, nitrilotriacetate, can be found in EDTA. Nitrilotriacetate is a potential oral carcinogen in rats in large doses. This is not a concern for human exposure given the low concentrations of use of EDTA and the poor dermal absorption of EDTA. Also, although nitrilotriacetate is readily absorbed from the GI tract of the rat, it is poorly absorbed in man. Disodium EDTA is not expected to contain pesticides, 1,4-dioxane, free ethylene oxide, monochloroacetic acid, sulfite, organic solvents, nitrosamines, or other substances. The maximum concentration of heavy metals and formaldehyde is 10 ppm and 100 ppm, respectively. |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Ca+2] |
SMILES canonique |
C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Ca+2] |
Color/Form |
Powder White powder or flakes |
Densité |
0.86 at 68 °F (USCG, 1999) - Less dense than water; will float Relative density (water = 1): 0.86 |
Point d'éclair |
Flash point is> 100 °C, |
melting_point |
245 °C MP: 240-241 °C (decomposes). The free acid tends to carboxylate when heated to temps of 150 °C. Stable on storage and on boiling in aqueous solution. MP: 242 °C /EDTA disodium dihydrate/ |
Description physique |
White, odourless crystalline granules or white to nearly white powder, slightly hygroscopic White odorless solid; Slightly hygroscopic; [HSDB] |
Pictogrammes |
Irritant |
Numéros CAS associés |
10058-42-1 (iron(3+) salt) 139-33-3 (di-hydrochloride salt) 17421-79-3 (mono-hydrochloride salt) 2001-94-7 (di-potassium salt) 24669-13-4 (chromium salt) 53404-51-6 (mono-potassium salt) 6381-92-6 (di-hydrochloride salt, di-hydrate) 7379-27-3 (potassium salt) 7379-28-4 (hydrochloride salt) 76353-66-7 (calcium,hydrochloride salt) |
Solubilité |
Powder. Solubility in water: at 20 °C a 0.1M solution can be prepared (pH approx 7). Pratically insoluble in organic solvents /Tetrahydrate/ Insoluble in organic solvents Soluble in wate |
Pression de vapeur |
1.50X10-12 mm Hg at 25 °C /Extrapolated/ |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Edetate Calcium Disodium acts as a chelating agent by forming stable complexes with metal ions, primarily through the displacement of the central calcium ion with the target metal ion. [] For instance, in the case of lead chelation, Edetate Calcium Disodium displaces its own calcium ion with lead, forming a stable complex that is readily excreted from the body. This prevents the lead from interacting with biological systems and causing toxicity.
ANone: The primary downstream effect of Edetate Calcium Disodium chelation therapy is the reduction of the target metal concentration in blood and tissues. [] This reduction helps alleviate the symptoms of metal toxicity and prevents further damage to organs such as the kidneys and brain.
ANone: The molecular formula of Edetate Calcium Disodium is C10H12CaN2Na2O8, and its molecular weight is 374.27 g/mol. Please refer to publicly available chemical databases for spectroscopic data.
ANone: The material compatibility of Edetate Calcium Disodium can vary depending on the specific medication or solution in question. Always refer to the medication's package insert and consult with a pharmacist or other healthcare professional to ensure compatibility before mixing or administering.
ANone: Edetate Calcium Disodium is primarily known for its chelating properties and is not typically used for its catalytic properties. Its primary application centers around its ability to form stable complexes with metal ions, making it useful for treating heavy metal poisoning.
ANone: While the provided research papers do not delve into computational studies specifically, computational chemistry techniques like molecular docking and molecular dynamics simulations can be used to study the interactions between Edetate Calcium Disodium and various metal ions. These simulations could provide insights into the binding affinities, complex stability, and potential for chelation.
ANone: Structural modifications, such as altering the length of the carbon chain or substituting different functional groups, can significantly influence the chelating activity of Edetate Calcium Disodium. These modifications can impact its affinity for specific metal ions, complex stability, and overall efficacy.
ANone: As with any chemical, appropriate safety precautions should be taken when handling Edetate Calcium Disodium. This includes wearing appropriate personal protective equipment, such as gloves and eye protection, and handling the compound in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed safety information.
ANone: Edetate Calcium Disodium is administered intravenously for the treatment of lead poisoning. [, , ] It is not administered orally due to its poor absorption from the gastrointestinal tract.
ANone: Edetate Calcium Disodium has an elimination half-life of less than 60 minutes. [] It is primarily eliminated from the body unchanged in the urine.
ANone: Rodent models, particularly mice, are commonly used to study lead poisoning and evaluate the efficacy of chelating agents like Edetate Calcium Disodium. [, ] Researchers can induce lead poisoning in these models and then assess the effectiveness of Edetate Calcium Disodium in reducing lead levels in various tissues.
ANone: As with any medication, Edetate Calcium Disodium therapy can be associated with potential adverse effects. It's crucial to consult the medication's package insert and a healthcare professional for a comprehensive understanding of potential risks and benefits.
ANone: Currently, the primary route of administration for Edetate Calcium Disodium is intravenous, which allows for systemic distribution. Research into targeted drug delivery strategies could potentially enhance its accumulation in specific tissues affected by heavy metal toxicity.
ANone: Blood lead level (BLL) is the most commonly used biomarker to assess lead exposure and monitor the effectiveness of chelation therapy. [, , , , , ] A significant decrease in BLL following treatment with Edetate Calcium Disodium indicates successful chelation and removal of lead from the body. Other biomarkers include urinary lead excretion and delta-aminolevulinic acid dehydratase (ALAD) activity.
ANone: Various analytical techniques, such as atomic absorption spectrometry (AAS) and inductively coupled plasma mass spectrometry (ICP-MS), are employed to measure metal concentrations in biological samples like blood and urine. [] These techniques provide accurate and sensitive quantification of metal levels, which is crucial for monitoring the effectiveness of chelation therapy with Edetate Calcium Disodium.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


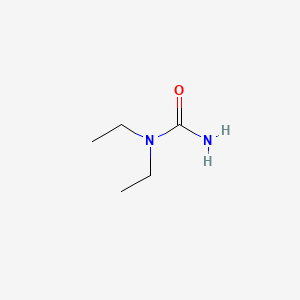

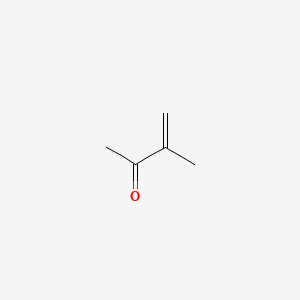


![1,7,7-Trimethylbicyclo[2.2.1]heptane-2,5-dione](/img/structure/B1203181.png)
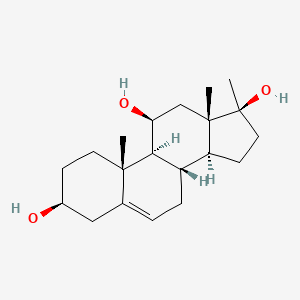
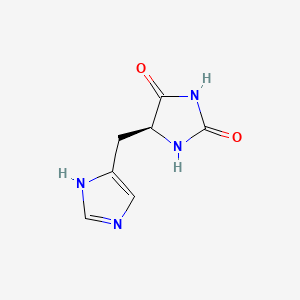
![5,7-dichloroquinolin-8-ol;(1S,2S,4S,8S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B1203186.png)
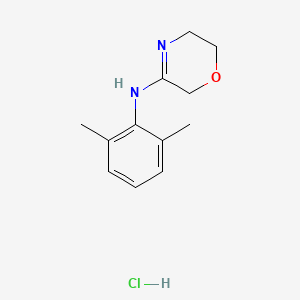
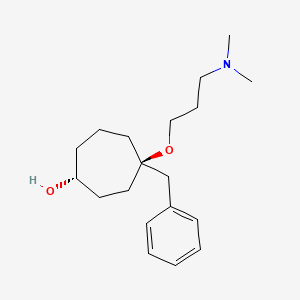
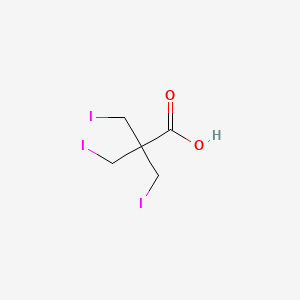
![1-[(2,2-Diphenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium bromide](/img/structure/B1203192.png)
![N-[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methylacetamide](/img/structure/B1203194.png)
